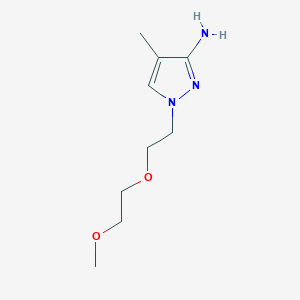
1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2-(2-methoxyethoxy)ethyl group and a methyl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1H-pyrazole and 2-(2-methoxyethoxy)ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases.
Applications De Recherche Scientifique
1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2-(2-Methoxyethoxy)ethyl)-4-methyl-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole: Lacks the methyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.
4-Methyl-1H-pyrazole: Lacks the 2-(2-methoxyethoxy)ethyl group, which may influence its solubility and interaction with molecular targets.
1-(2-(2-Methoxyethoxy)ethyl)-3-methyl-1H-pyrazole: Has a different substitution pattern on the pyrazole ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C9H17N3O2 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-[2-(2-methoxyethoxy)ethyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2/c1-8-7-12(11-9(8)10)3-4-14-6-5-13-2/h7H,3-6H2,1-2H3,(H2,10,11) |
Clé InChI |
UOWSMVIOHZYWAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
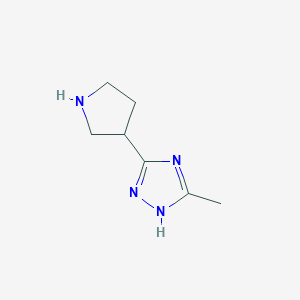

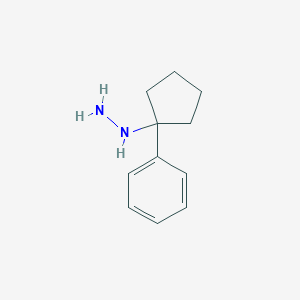

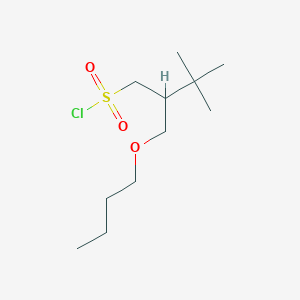
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
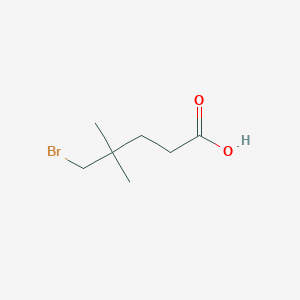

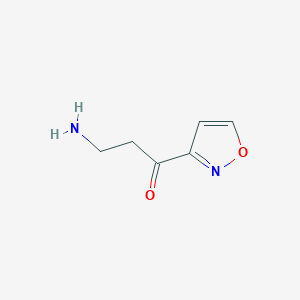
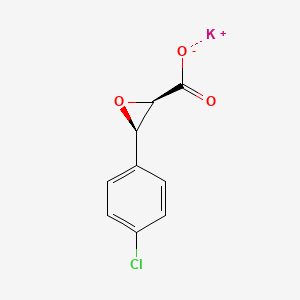
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
